2-Fluorocycloheptane-1,3-dione
Description
Properties
Molecular Formula |
C7H9FO2 |
|---|---|
Molecular Weight |
144.14 g/mol |
IUPAC Name |
2-fluorocycloheptane-1,3-dione |
InChI |
InChI=1S/C7H9FO2/c8-7-5(9)3-1-2-4-6(7)10/h7H,1-4H2 |
InChI Key |
MXUVQJZEPRPVLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C(=O)C1)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluorocycloheptane 1,3 Dione and Analogous Cyclic β Diketones
Electrophilic Fluorination Approaches
Electrophilic fluorination stands as the most common strategy for the synthesis of α-fluorinated β-dicarbonyl compounds. This method involves the reaction of an enol or enolate form of the diketone with a source of electrophilic fluorine ("F+").
A widely used and effective electrophilic fluorinating agent is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor. sapub.orgscispace.com This reagent is favored for its stability, ease of handling, and efficiency in fluorinating a wide range of nucleophiles, including the enol forms of cyclic β-diketones. sapub.orggoogle.com The reaction mechanism is proposed to involve the attack of the enol's C=C double bond on the electrophilic fluorine of the Selectfluor reagent. sapub.orgscispace.com
Research has shown that cyclic 1,3-diketones are reactive towards Selectfluor®, yielding monofluorinated products. scispace.com For instance, the fluorination of 1,3-cyclopentanedione (B128120) and 1,3-cyclohexanedione (B196179) using Selectfluor® resulted in the corresponding 2-fluoro derivatives in moderate yields. sapub.orgscispace.com These reactions can often be performed under mild conditions, including at room temperature. scispace.com The use of N-fluorosulfonimides, such as N-fluorobis(trifluoromethanesulfonyl)imide, is also a well-established method for the α-fluorination of functionalized carbonyl compounds. google.com
Table 1: Electrophilic Fluorination of Cyclic 1,3-Diketones with Selectfluor®
| Starting Material | Product | Yield | Reference |
|---|---|---|---|
| 1,3-Cyclopentanedione | 2-Fluoro-1,3-cyclopentanedione | 50% | sapub.org, scispace.com |
| 1,3-Cyclohexanedione | 2-Fluoro-1,3-cyclohexanedione | 55% | sapub.org, scispace.com |
| 2-Methylcyclopentane-1,3-dione | 2-Fluoro-2-methylcyclopentane-1,3-dione | - | researchgate.net, researchgate.net |
Yields are for isolated products. Data for some compounds were not available.
Achieving control over the position (regiochemistry) and three-dimensional arrangement (stereochemistry) of the fluorine atom is a significant challenge in the synthesis of complex molecules. In the case of substituted cyclic ketones, organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity in α-fluorination. nih.govresearchgate.netprinceton.edu
Primary amine catalysts derived from Cinchona alkaloids have been successfully used to catalyze the direct and asymmetric α-fluorination of various cyclic ketones, including five-, six-, and seven-membered rings. nih.govprinceton.edu The mechanism involves the formation of a chiral enamine intermediate from the ketone and the catalyst. This enamine then reacts with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI). researchgate.net The stereochemical outcome is dictated by the catalyst's structure, which creates a chiral environment that directs the fluorine atom to one face of the enamine. escholarship.orgacs.org
Density functional theory (DFT) calculations have provided insight into the origin of this selectivity, suggesting that the transition state for the fluorine transfer involves a seven-membered ring in a chair-like conformation, which determines the enantiofacial selectivity. escholarship.orgacs.org This methodology allows for high regioselectivity, with fluorination occurring away from more substituted sites in certain substrates. princeton.edu
A common issue in the fluorination of β-diketones is the potential for difluorination, yielding 2,2-difluoro-1,3-dicarbonyl compounds. sapub.orgscispace.com The outcome of the reaction—monofluorination versus difluorination—is influenced by several factors, primarily the structure of the substrate and the reaction conditions. researchgate.net
The key to this selectivity lies in the tautomeric equilibrium of the β-dicarbonyl compound. sapub.orgruc.dk Most 1,3-diketones exist predominantly in the enol form, which is highly reactive towards electrophilic fluorination, leading to rapid monofluorination. beilstein-journals.org However, the resulting 2-fluoro-1,3-diketone intermediate often exists primarily in the diketo form. ruc.dkbeilstein-journals.org For difluorination to occur, this monofluorinated intermediate must first tautomerize back to its enol form, a process that is often the rate-determining step for the second fluorination. beilstein-journals.org
Consequently, for cyclic β-diketones that readily enolize, difluorination can be a significant side reaction. sapub.orgscispace.com The reaction outcome can be controlled by carefully managing the stoichiometry of the fluorinating agent. organic-chemistry.org Using just one equivalent of the fluorinating agent favors monofluorination, while an excess can lead to the formation of the difluorinated product. researchgate.netorganic-chemistry.org The addition of a base or water can also accelerate the enolization of the monofluoro-diketone intermediate, thereby promoting difluorination. beilstein-journals.org
Synthetic Routes via Cycloheptane-1,3-dione (B75613) Precursors
The synthesis of 2-fluorocycloheptane-1,3-dione is contingent upon the availability of its non-fluorinated precursor, cycloheptane-1,3-dione. Several synthetic routes have been developed to produce this key intermediate. orgsyn.orgresearchgate.net
The formation of the β-diketone functional group is often achieved through condensation reactions. The Claisen condensation, a base-catalyzed reaction between an ester and another carbonyl compound, is a classic method for forming carbon-carbon bonds and is applicable to the synthesis of β-diketones. sapub.orgscispace.com For instance, a consecutive Michael-Claisen process has been developed for the synthesis of cyclohexane-1,3-dione derivatives from acetone (B3395972) and α,β-unsaturated esters. organic-chemistry.orggoogle.com
For the specific synthesis of cycloheptane-1,3-dione, a multi-step approach avoiding the use of hazardous reagents like heavy metals or diazomethane (B1218177) has been reported. orgsyn.orgresearchgate.net One practical, large-scale synthesis involves a ring-expansion strategy starting from cyclopentanone (B42830). The silyl (B83357) enol ether of cyclopentanone undergoes a [2+2] cycloaddition with dichloroketene. Subsequent reductive ring expansion of the resulting dichlorinated cyclobutanone (B123998) derivative yields cycloheptane-1,3-dione. orgsyn.orgresearchgate.net This precursor can then be subjected to electrophilic fluorination as described above to produce the final target compound, 2-fluorocycloheptane-1,3-dione.
Sequential Functionalization-Fluorination Pathways
A primary and direct strategy for the synthesis of 2-fluorocycloheptane-1,3-dione involves the electrophilic fluorination of the corresponding non-fluorinated precursor, cycloheptane-1,3-dione. This pathway falls under the category of sequential functionalization-fluorination, where the carbocyclic β-diketone is first synthesized and then selectively fluorinated at the α-position.
The mechanism for this transformation typically proceeds through the formation of an enol or enolate intermediate of the β-dione. The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic fluorine source. wikipedia.orgnih.gov A widely used and effective reagent for this purpose is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor®. acs.orgorganic-chemistry.orgescholarship.org The reaction can be performed under neutral or basic conditions. For instance, the use of microwave irradiation has been shown to accelerate the electrophilic fluorination of 1,3-dicarbonyl compounds with Selectfluor®. organic-chemistry.org Furthermore, organocatalytic methods have been developed to achieve enantioselective fluorination of cyclic β-dicarbonyl compounds, highlighting the level of control achievable with this methodology. tdx.cat While specific data for the fluorination of cycloheptane-1,3-dione is not extensively detailed in the reviewed literature, the reaction conditions are well-established for analogous five- and six-membered ring systems, providing a clear precedent for this synthesis. nih.govresearchgate.netnih.govnih.gov
The general protocol involves the reaction of the cyclic β-diketone with an electrophilic fluorinating agent, often in a suitable solvent like acetonitrile (B52724) or water, sometimes with the aid of a catalyst or promoter to enhance reactivity and selectivity. nih.govacs.org The formation of difluorinated byproducts can sometimes be an issue, but reaction conditions can often be optimized to favor monofluorination. wikipedia.org
Table 1: Examples of Electrophilic Fluorination of Cyclic β-Diketones
| Starting Material | Fluorinating Agent | Catalyst/Conditions | Product | Yield | Reference(s) |
|---|---|---|---|---|---|
| Indane-1,3-dione | Selectfluor® | Water, surfactant (Genapol LRO) | 2-Fluoroindane-1,3-dione | 74% | nih.gov |
| Indane-1,3-dione | Selectfluor® | Water, sodium dodecyl sulfate | 2-Fluoroindane-1,3-dione | 93% | nih.gov |
| 2-Methylcyclopentane-1,3-dione | Selectfluor® | Ionic liquid-assisted grinding | 2-Fluoro-2-methylcyclopentane-1,3-dione | Moderate | researchgate.net |
| α-Substituted β-Diketones | Selectfluor® | β,β-diaryl serine organocatalyst, MeCN, 40 °C | α-Fluorinated β-Diketones | 74–99% | |
| 1,3-Dicarbonyls | Selectfluor® | Neutral conditions, microwave | 2-Monofluoro-1,3-dicarbonyls | High | organic-chemistry.org |
Ring Transformation Strategies for Fluorinated Seven-Membered Cycloheptane (B1346806) Systems
Beyond the direct fluorination of a pre-formed seven-membered ring, 2-fluorocycloheptane-1,3-dione and its analogs can be synthesized through ring transformation strategies. These methods involve either expanding a smaller ring or contracting a larger one to form the desired cycloheptane framework, with the fluorine atom introduced either before, during, or after the transformation.
Ring Expansion Methodologies
Ring expansion reactions provide a powerful means of constructing medium-sized rings, which can be challenging to form via direct cyclization. wikipedia.org Several classic and modern methods can be applied to synthesize seven-membered rings from smaller precursors, typically five- or six-membered rings.
One of the most established methods is the Tiffeneau-Demjanov rearrangement . This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid, which generates a diazonium species that subsequently rearranges with a one-carbon ring expansion to yield an enlarged cycloketone. wikipedia.orgd-nb.inforesearchgate.net For example, a substituted 1-hydroxycyclohexylamine can be converted to a cycloheptanone. wikipedia.orgd-nb.info This method is particularly effective for generating five-, six-, and seven-membered rings. wikipedia.org
Another common approach is the reaction of a cyclic ketone with diazomethane or its derivatives. This reaction, known as the Büchner–Curtius–Schlotterbeck reaction for aldehydes and ketones, can effectively expand a cyclohexanone (B45756) into a cycloheptanone. researchgate.netwikipedia.org The reaction proceeds through a nucleophilic attack of the diazoalkane on the carbonyl carbon, followed by nitrogen extrusion and rearrangement. wikipedia.org Catalytic asymmetric versions of this reaction have also been developed. core.ac.uk
More contemporary methods have focused on developing fluorinative ring expansions. A notable example involves the use of hypervalent iodine(III) reagents . One such strategy employs the reaction of exocyclic alkenes (methylenecycloalkanes) with a fluoroiodane reagent. This process can trigger a 1,2-alkyl shift, leading to a ring-homologated gem-difluorinated cycle. This has been successfully applied to 6→7 ring expansions, converting a methylenecyclohexane (B74748) into a 1,1-difluorocycloheptane (B3256595) derivative. chemrxiv.org
Table 2: Selected Ring Expansion Methodologies for Seven-Membered Ring Synthesis
| Methodology | Starting Material Type | Reagents | Product Type | Reference(s) |
|---|---|---|---|---|
| Tiffeneau-Demjanov Rearrangement | 1-Aminomethyl-cyclohexanol | Nitrous Acid (HNO₂) | Cycloheptanone | wikipedia.orgd-nb.inforesearchgate.net |
| Diazomethane Homologation | Cyclohexanone | Diazomethane (CH₂N₂) | Cycloheptanone | researchgate.netwikipedia.org |
| Hypervalent Iodine-Mediated Expansion | Methylenecyclohexane | Fluoroiodane Reagent | gem-Difluorocycloheptane | chemrxiv.org |
| Aryne Insertion Cascade | 2-Arylidene-1,3-indandione | Aryne precursor, Fluoride source | Dibenzo[a,d]cycloheptanoid | researchgate.netrsc.orgdocumentsdelivered.com |
Ring Contraction Methodologies
Ring contraction provides an alternative synthetic route, where a larger, more readily accessible ring is converted into a smaller, more functionalized one. ntu.ac.uk These reactions are particularly useful for creating strained or highly substituted ring systems.
The Favorskii rearrangement is a principal method for the ring contraction of cyclic α-halo ketones. wikipedia.org The reaction is base-catalyzed and proceeds through a cyclopropanone (B1606653) intermediate, which then opens to yield a ring-contracted carboxylic acid derivative. wikipedia.orgorganic-chemistry.org An α-fluorocyclooctanone, for instance, could potentially undergo a Favorskii rearrangement to produce a cycloheptane carboxylic acid derivative. This method is directly applicable to the synthesis of functionalized cycloheptanes from eight-membered rings.
Photochemical methods , such as the Wolff rearrangement of α-diazoketones, are also powerful tools for ring contraction. rsc.orgwikipedia.org Irradiation of a cyclic α-diazoketone leads to the extrusion of nitrogen gas and the formation of a ketocarbene. This intermediate then rearranges to a ketene, which can be trapped by a nucleophile (like water or an alcohol) to give the ring-contracted carboxylic acid or ester. rsc.org This has been used to contract six-membered rings to five-membered rings and could be applied to an eight- to seven-membered ring contraction.
Hypervalent iodine reagents can also mediate ring contractions. For example, the reaction of cycloalkenes like cycloheptene (B1346976) or cyclooctene (B146475) with iodotoluene difluoride can induce a rearrangement to yield a ring-contracted aldehyde. nih.gov The mechanism is thought to involve an initial electrophilic addition followed by a rearrangement driven by the formation of a stable carbocation. nih.gov
Table 3: Selected Ring Contraction Methodologies
| Methodology | Starting Material Type | Reagents | Product Type | Reference(s) |
|---|---|---|---|---|
| Favorskii Rearrangement | Cyclic α-Halo Ketone | Base (e.g., NaOH, NaOMe) | Ring-Contracted Carboxylic Acid/Ester | wikipedia.orgwiley-vch.deslideshare.net |
| Wolff Rearrangement | Cyclic α-Diazo Ketone | Light (hν) or Heat (Δ), Nucleophile | Ring-Contracted Carboxylic Acid/Ester | ntu.ac.ukrsc.org |
| Hypervalent Iodine-Mediated Contraction | Cycloalkene (e.g., Cycloheptene) | Iodotoluene difluoride | Ring-Contracted Aldehyde | nih.gov |
| Perfluorobutanesulfonyl Azide-Mediated Contraction | Cyclic Enoxysilane | NfN₃, Heat | Ring-Contracted N-Acyl Sulfonamide | nih.gov |
Mechanistic Insights into the Formation and Reactivity of 2 Fluorocycloheptane 1,3 Dione
Tautomerism in 2-Fluorocycloheptane-1,3-dione: Keto-Enol Equilibria
Like other 1,3-dicarbonyl compounds, 2-fluorocycloheptane-1,3-dione exists as an equilibrium mixture of its diketo and enol tautomers. libretexts.org This keto-enol tautomerism is a fundamental property that dictates the compound's reactivity. masterorganicchemistry.com The equilibrium position is sensitive to various factors, including the solvent, temperature, and the electronic nature of substituents. researchgate.netresearchgate.net For β-diketones, the enol form is often significantly stabilized by intramolecular hydrogen bonding and conjugation, making it more prevalent than in simple ketones. libretexts.orgnih.gov The presence of a highly electronegative fluorine atom at the α-position is known to have a substantial impact on this equilibrium. sapub.orgscispace.com
The equilibrium between the keto and enol forms involves the migration of a proton and the shifting of double bonds. For 2-fluorocycloheptane-1,3-dione, the enol form can be particularly stable due to the formation of a six-membered ring via an intramolecular hydrogen bond, as well as conjugation between the C=C double bond and the remaining carbonyl group.
The presence and relative concentrations of the keto and enol tautomers of 2-fluorocycloheptane-1,3-dione in solution can be determined using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a powerful tool to distinguish between the two forms. The diketo tautomer would show a characteristic signal for the proton at the C2 position (CHF group), while the enol tautomer would display a vinylic proton signal and a distinct enolic hydroxyl (-OH) proton signal, often observed as a broad peak at a downfield chemical shift. researchgate.net ¹³C NMR can also differentiate the tautomers by the chemical shifts of the carbonyl carbons and the carbons involved in the C=C double bond of the enol form. researchgate.net Furthermore, ¹⁹F NMR spectroscopy provides direct information about the chemical environment of the fluorine atom in both the keto and enol states, which would exhibit different chemical shifts. researchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy can identify the functional groups present in each tautomer. The diketo form is characterized by strong C=O stretching vibrations, typically in the range of 1700-1740 cm⁻¹. The enol form shows a C=C stretching vibration (around 1600-1650 cm⁻¹) and a broad O-H stretching band (around 2500-3200 cm⁻¹) due to the intramolecular hydrogen bond, along with a C=O stretch that is shifted to a lower frequency due to conjugation. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy : The conjugated π-system in the enol tautomer results in a characteristic UV absorption band at a longer wavelength (π→π* transition) compared to the less intense n→π* transition of the non-conjugated diketo form. researchgate.netnih.gov The position and intensity of these bands can provide quantitative data on the keto-enol equilibrium.
| Spectroscopic Technique | Keto Tautomer Signature | Enol Tautomer Signature |
|---|---|---|
| ¹H NMR | Signal for CHF proton | Vinylic proton signal, downfield enolic -OH signal |
| ¹³C NMR | Two distinct C=O signals | Signals for C=C, one conjugated C=O signal |
| ¹⁹F NMR | Specific chemical shift for fluorine in a saturated environment | Different chemical shift for fluorine adjacent to a double bond |
| IR Spectroscopy | Strong C=O stretch (~1700-1740 cm⁻¹) | Broad O-H stretch (~2500-3200 cm⁻¹), C=C stretch (~1600-1650 cm⁻¹), conjugated C=O stretch |
| UV-Vis Spectroscopy | Weak n→π* transition | Strong π→π* transition at a longer wavelength |
The keto-enol equilibrium is not merely a structural curiosity; it is central to the reactivity of 2-fluorocycloheptane-1,3-dione. The mechanism of many reactions, particularly electrophilic substitutions at the α-carbon, proceeds through the enol tautomer. masterorganicchemistry.comrsc.org The enol acts as a carbon nucleophile, with its electron-rich C=C double bond attacking electrophiles.
In the context of fluorination, the enolization of the starting material, cycloheptane-1,3-dione (B75613), is the critical first step. sapub.orgscispace.com The rate of fluorination is directly linked to the concentration and rate of formation of the enol tautomer. rsc.org A substrate that readily enolizes will react faster with an electrophilic fluorinating agent. scispace.com Conversely, if the keto form is overwhelmingly dominant and enolization is slow, the reaction will be sluggish. scispace.com For 2-fluorocycloheptane-1,3-dione itself, the existing enol form can react further to yield a difluorinated product, meaning the tautomeric equilibrium of the monofluorinated species also dictates subsequent reaction pathways. sapub.orgrsc.org
Detailed Reaction Mechanisms of Fluorination
The synthesis of 2-fluorocycloheptane-1,3-dione typically involves the electrophilic fluorination of cycloheptane-1,3-dione. This reaction is proposed to proceed via the attack of the nucleophilic enol form on an electrophilic fluorine source, such as Selectfluor®. sapub.orgscispace.com The enol, being the reactive species, initiates the fluorination process. scispace.com In cases where the enol is the major tautomer or is formed rapidly, fluorination can occur under mild conditions, though this can sometimes lead to difluorination as a side reaction. sapub.orgscispace.com
The precise mechanism of electrophilic fluorination using N-F reagents like Selectfluor® has been a subject of considerable debate, with evidence supporting both polar and single electron transfer (SET) pathways. beilstein-journals.org
Polar Mechanism : This pathway is analogous to an Sₙ2 reaction. The electron-rich double bond of the enol tautomer directly attacks the electrophilic fluorine atom of the fluorinating agent, leading to the formation of a C-F bond and the displacement of the nitrogen-containing portion of the reagent in a concerted or near-concerted fashion. beilstein-journals.org
Single Electron Transfer (SET) Mechanism : In this alternative pathway, an electron is first transferred from the enol or enolate to the fluorinating agent. This generates a radical cation intermediate and the radical of the fluorinating agent. Subsequent fluorine atom transfer or collapse of this radical pair yields the fluorinated product. beilstein-journals.org Some studies suggest that an SET process might be operative, particularly in cases where fluorination is observed even when enolization is not readily apparent. sapub.org The choice between a polar or SET pathway can be influenced by the specific substrates, fluorinating agent, and reaction conditions. beilstein-journals.org
The efficiency and outcome of the fluorination of cycloheptane-1,3-dione are governed by a combination of steric and electronic factors. sapub.orgscispace.comresearchgate.net
Electronic Effects : The electron-withdrawing nature of the two carbonyl groups in cycloheptane-1,3-dione increases the acidity of the α-protons, facilitating enolization. The stability of the resulting enol, enhanced by conjugation and intramolecular hydrogen bonding, makes it sufficiently nucleophilic to react with the electrophilic fluorine source. libretexts.org Once the first fluorine atom is introduced, its strong electron-withdrawing (inductive) effect further acidifies the remaining α-proton, which can promote a second fluorination event. rsc.org
Steric Effects : The accessibility of the α-carbon to the fluorinating agent plays a crucial role. Bulky electrophilic fluorinating agents, like Selectfluor®, can face steric hindrance when approaching the reaction site. sapub.orgscispace.com For cyclic systems, the conformation of the ring can also influence the trajectory of attack, affecting the reaction rate and stereoselectivity if applicable. In some cases, significant steric crowding can render a substrate unreactive towards a bulky fluorinating agent. sapub.org
| Factor | Influence on Fluorination | Example/Consequence |
|---|---|---|
| Electronic (Inductive Effect) | Increases acidity of α-protons, facilitates enolization. | The two carbonyls make the C2 protons acidic. |
| Electronic (Resonance) | Stabilizes the enol intermediate. | Conjugation of the C=C and C=O bonds in the enol form. |
| Electronic (β-Fluorine Effect) | Can influence radical stability and reaction pathways in SET mechanisms. nih.govfiu.edu | Potential enhancement of certain reaction rates if a radical intermediate is formed. |
| Steric Hindrance | Can slow down or prevent the reaction by blocking the fluorinating agent's access. | A bulky reagent like Selectfluor® may react slower with a sterically congested enol. sapub.org |
Intermediates and Transition State Analysis in Fluorination Reactions
Understanding the reaction mechanism in depth requires identifying the key intermediates and analyzing the transition states that connect them. For the fluorination of cycloheptane-1,3-dione, the enol tautomer is the principal reaction intermediate. sapub.orgrsc.org
Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful tools to model the reaction pathway. acs.org Such analyses can calculate the relative energies of reactants, intermediates, transition states, and products. The transition state represents the highest energy point along the reaction coordinate for a particular step. Its structure reveals the geometry of the reacting molecules as bonds are being broken and formed. acs.org
For the polar fluorination mechanism, the transition state would involve the partial formation of the C-F bond and the partial breaking of the N-F bond in the fluorinating agent, with the cycloheptane (B1346806) ring in a specific conformation. If an SET mechanism is operative, the analysis would focus on the formation of radical intermediates and the subsequent transition states for fluorine transfer. mdpi.com Computational approaches like the United Reaction Valley Approach (URVA) can partition the reaction path into distinct phases, potentially revealing "hidden intermediates" and "hidden transition states" that are not stationary points on the potential energy surface but represent significant chemical transformations. acs.org These analyses provide a detailed, step-by-step picture of the bond-breaking and bond-forming processes that govern the synthesis of 2-fluorocycloheptane-1,3-dione.
Photochemical Pathways in Fluorinated Cyclic Diketone Transformations
The introduction of fluorine atoms into cyclic 1,3-diones significantly influences their chemical reactivity, and the use of light provides a powerful tool to unlock unique reaction pathways. Photochemical transformations of fluorinated cyclic diketones often involve the generation of highly reactive intermediates that can participate in a variety of stereoselective reactions. These processes are of considerable interest for the synthesis of complex molecules with fluorine-containing stereocenters.
One of the key photochemical pathways involves the generation of photoenols from suitable donor molecules, which then react with the fluorinated cyclic diketone. A notable example is the light-driven organocatalytic aldol (B89426) desymmetrization of prochiral 2-substituted-2-fluorocycloalkan-1,3-diones. researchgate.net In this process, a 2-alkylbenzophenone is irradiated with UV light (e.g., a 365 nm LED) to generate a highly reactive hydroxy-o-quinodimethane, also known as a photoenol. acs.org
The mechanism for the formation of this reactive photoenol is well-established. acs.org Upon absorption of light, the 2-alkylbenzophenone is promoted to a singlet excited state (S1). This is followed by intersystem crossing to a more stable triplet state (T1). A subsequent intramolecular 1,5-hydrogen transfer from the alkyl group to the carbonyl oxygen generates a diradical intermediate. This intermediate then undergoes rotation to form the more stable (E)-photoenol, which is a highly reactive diene. acs.org
This photo-generated enol then acts as a nucleophile in an aldol reaction with the 2-fluoro-1,3-diketone. The reaction with achiral 2-substituted-2-fluorocyclopentane-1,3-diones has been shown to proceed with high stereocontrol when a chiral organocatalyst is used. acs.org The catalyst, typically a chiral amido-thiourea derivative, activates one of the enantiotopic carbonyl groups of the diketone, leading to a highly enantioselective aldol addition. researchgate.netacs.org This methodology allows for the construction of valuable quaternary fluorine-containing stereocenters. researchgate.net
While the photochemical generation of a reaction partner is a prominent pathway, other photochemical transformations are known for diketones. For instance, α-diketones can undergo various photocycloaddition reactions, including [2+2], [4+2], and [4+4] cycloadditions, upon photo-initiation. nih.gov The specific pathway often depends on the structure of the diketone and the reacting partner. nih.gov Although less explored for 2-fluorocycloheptane-1,3-dione itself, these pathways represent potential photochemical transformations for fluorinated cyclic diketones.
Furthermore, single electron transfer (SET) processes initiated by light are a common mechanism in photoredox catalysis and could be relevant for fluorinated diketones. rsc.org In such pathways, an excited-state photocatalyst can engage in an electron transfer with the substrate, generating radical intermediates that can undergo further reactions. The fluorination of cyclic diketones using reagents like Selectfluor®, while not a photochemical reaction itself, is proposed to proceed through mechanisms that can involve either polar "F+" transfer or SET pathways leading to a fluorine radical. scispace.comsapub.org This suggests the potential for fluorinated cyclic diketones to participate in radical-based photochemical transformations.
The photochemical behavior of halogenated 1,3-dicarbonyl compounds can also be influenced by the nature of the halogen and substituents on the aromatic rings, as seen in the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones to form flavones. nih.gov This highlights the diverse reactivity that can be accessed through photochemical means in halogenated dicarbonyl systems.
Research Findings on Photochemical Aldol Desymmetrization
The following table summarizes the results of a study on the photochemical organocatalytic desymmetrization aldol process involving various 2-fluoro-substituted 1,3-diketones and 2-methylbenzophenone (B1664564). researchgate.net
| Entry | 2-Fluoro-1,3-diketone Substrate | Product Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (d.r.) |
| 1 | 2-benzyl-2-fluorocyclopentane-1,3-dione | 85 | 96 | >20:1 |
| 2 | 2-(4-methoxybenzyl)-2-fluorocyclopentane-1,3-dione | 78 | 95 | >20:1 |
| 3 | 2-(4-chlorobenzyl)-2-fluorocyclopentane-1,3-dione | 88 | 96 | >20:1 |
| 4 | 2-allyl-2-fluorocyclopentane-1,3-dione | 75 | 94 | 15:1 |
| 5 | 2-methyl-2-fluorocyclopentane-1,3-dione | 60 | 92 | 10:1 |
| 6 | 2-benzyl-2-fluorocyclohexane-1,3-dione | 40 | 80 | 5:1 |
Reaction conditions: 2-fluoro-1,3-diketone (0.1 mmol), 2-methylbenzophenone (3 equiv.), chiral catalyst in toluene, irradiated at 365 nm for 16 hours.
Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural analysis of 2-Fluorocycloheptane-1,3-dione in solution. A combination of ¹⁹F, ¹H, and ¹³C NMR experiments provides a comprehensive picture of its molecular framework and dynamic behavior.
Application of ¹⁹F NMR for Fluorine Environment Characterization
¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment of the fluorine atom, making it a primary technique for characterizing fluorinated compounds. nih.gov The chemical shift (δ) of the fluorine nucleus in 2-Fluorocycloheptane-1,3-dione provides direct insight into its bonding and the presence of tautomeric forms. researchgate.net
For 2-Fluorocycloheptane-1,3-dione, one would expect to observe distinct ¹⁹F NMR signals if both tautomers are present in solution. The ratio of the integrals of these signals would provide a quantitative measure of the tautomeric equilibrium. Based on studies of 2-fluoro-1,3-cyclopentanedione, representative chemical shifts could be anticipated. sapub.org
Interactive Table 1: Representative ¹⁹F NMR Chemical Shifts for Tautomers of Fluorinated Cyclic β-Diketones.
Data is based on analogous compounds and represents expected values for 2-Fluorocycloheptane-1,3-dione.
| Tautomer Form | Expected ¹⁹F Chemical Shift Range (ppm) | Coupling Pattern | Reference Compound |
| Diketo | -190 to -200 | Doublet (if coupled to α-proton) | 2-fluoro-1,3-cyclopentanedione sapub.org |
| Keto-enol | -155 to -165 | Singlet | 2-fluoro-1,3-cyclopentanedione sapub.org |
Utility of ¹H and ¹³C NMR in Structural Confirmation and Tautomeric Studies
¹H and ¹³C NMR spectroscopy are essential for elucidating the full carbon-hydrogen framework of 2-Fluorocycloheptane-1,3-dione and corroborating the findings from ¹⁹F NMR.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. In the case of 2-Fluorocycloheptane-1,3-dione, the spectrum would show signals for the methylene (B1212753) protons of the seven-membered ring. In the diketo form, a key feature would be the signal for the proton at the C2 position (the carbon bearing the fluorine atom), which would appear as a doublet due to coupling with the adjacent fluorine atom (²JH-F). sapub.org The chemical shift of this proton would be a clear indicator of the diketo tautomer. In the keto-enol form, this C2 proton is absent, and instead, a characteristic signal for the enolic hydroxyl (-OH) proton would appear, often as a broad singlet. sapub.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. A defining feature for 2-Fluorocycloheptane-1,3-dione is the splitting of carbon signals due to coupling with the fluorine atom (nJC-F). The carbon directly bonded to the fluorine (C2) will exhibit a large one-bond coupling constant (¹JC-F), typically in the range of 230-250 Hz for similar structures. sapub.org The carbonyl carbons (C1 and C3) would show a smaller two-bond coupling (²JC-F). sapub.org The presence and specific shifts of the carbonyl signals can also help distinguish between the diketo and keto-enol forms. In the enolic tautomer, one carbonyl signal is replaced by signals corresponding to the C=C double bond of the enol. sapub.org
Interactive Table 2: Expected ¹H and ¹³C NMR Data for the Diketo Tautomer of 2-Fluorocycloheptane-1,3-dione.
Values are hypothetical, based on data for analogous fluorinated diketones. sapub.orgtdx.cat
| Nucleus | Atom Position | Expected Chemical Shift (δ) ppm | Expected Multiplicity / Coupling Constant (J) Hz |
| ¹H | H at C2 | 5.5 - 6.0 | d, ²JH-F ≈ 48 Hz |
| ¹H | -CH₂- (ring) | 1.5 - 3.0 | m |
| ¹³C | C2 | 90 - 95 | d, ¹JC-F ≈ 240 Hz |
| ¹³C | C1, C3 (C=O) | 200 - 210 | d, ²JC-F ≈ 30 Hz |
| ¹³C | -CH₂- (ring) | 20 - 40 | s or d (with small nJC-F) |
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is a critical tool for confirming the molecular weight and elemental composition of 2-Fluorocycloheptane-1,3-dione. tdx.cat Using soft ionization techniques like electrospray ionization (ESI), the molecular ion peak ([M+H]⁺ or [M+Na]⁺) can be accurately measured, allowing for the unambiguous determination of the molecular formula, C₇H₉FO₂. tdx.catrsc.orgosti.gov
In synthetic chemistry, mass spectrometry is invaluable for monitoring the progress of reactions, such as the fluorination of the precursor cycloheptane-1,3-dione (B75613). tdx.cat By analyzing small aliquots of the reaction mixture over time, chemists can track the disappearance of the starting material and the appearance of the fluorinated product. This technique is also instrumental in identifying potential byproducts, such as difluorinated or rearranged species. sapub.org The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, helping to confirm the connectivity of atoms within the molecule.
Infrared and Ultraviolet-Visible Spectroscopy in Mechanistic Studies
While NMR and MS provide detailed structural data, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary information, particularly for studying tautomerism and reaction mechanisms.
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying functional groups. The spectrum of 2-Fluorocycloheptane-1,3-dione would be characterized by strong absorption bands corresponding to the carbonyl (C=O) groups. In the diketo form, a sharp, intense band is expected in the region of 1700-1750 cm⁻¹. rsc.org The presence of the keto-enol tautomer would introduce new characteristic bands, including a broad O-H stretch (around 3000-3400 cm⁻¹) and a C=C stretch (around 1600-1650 cm⁻¹), while the C=O band might shift to a lower frequency due to conjugation. acs.orgscience.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to monitor reactions involving changes in electronic conjugation. researchgate.net The keto-enol tautomer of a β-dicarbonyl compound possesses a conjugated π-system, which absorbs light at a longer wavelength compared to the non-conjugated diketo form. This difference allows for the quantitative study of the tautomeric equilibrium under various conditions (e.g., different solvents) and for monitoring the progress of reactions that involve the formation or consumption of the enol. researchgate.net For example, the fluorination of a 1,3-dicarbonyl can be followed by observing the disappearance of the enol's absorption band. researchgate.net
Computational and Theoretical Investigations of 2 Fluorocycloheptane 1,3 Dione Chemistry
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations serve as a powerful tool for dissecting the intricate details of reaction mechanisms involving fluorinated compounds, offering insights that are often difficult to obtain through experimental means alone. rsdjournal.orgmdpi.com For a molecule like 2-fluorocycloheptane-1,3-dione, these computational methods can illuminate the pathways of chemical transformations, predict the feasibility of different reaction routes, and explain observed selectivities.
Energy Profiles and Transition State Determination
Computational studies, primarily using density functional theory (DFT), are instrumental in mapping the potential energy surface of a reaction. acs.orgdiva-portal.orgcore.ac.uk This involves locating the structures of reactants, intermediates, transition states, and products, and calculating their relative energies. The energy profile provides a quantitative picture of the reaction pathway, with the height of the energy barriers (activation energies) indicating the kinetic feasibility of each step.
For reactions involving α-fluoroketones, computational analysis has shown that the rotational barrier around the C-C bond adjacent to the carbonyl group is a significant factor influencing reactivity. beilstein-journals.orgnih.gov The most stable conformation is often an anti-conformation, while the reactive conformations, where the C-F bond is orthogonal to the carbonyl group to allow for optimal orbital overlap, are higher in energy. beilstein-journals.orgnih.gov This energetic penalty for accessing the reactive conformation can make α-fluoro ketones less reactive than their chloro- and bromo-analogs, a counterintuitive result when considering only electronegativity. beilstein-journals.orgnih.gov In the context of 2-fluorocycloheptane-1,3-dione, DFT calculations would be crucial for determining the energy profile of nucleophilic additions or enolate reactions, identifying the rate-limiting transition states, and understanding how the fluorine substituent modulates the reaction energetics compared to the non-fluorinated parent dione (B5365651).
For instance, in the asymmetric fluorination of cyclic ketones catalyzed by cinchona alkaloid-derived primary amines, DFT calculations have been pivotal in elucidating the origin of enantioselectivity by identifying the key transition state. acs.org These calculations revealed that a chair-like conformation of a seven-membered ring at the fluorine transfer transition state dictates the stereochemical outcome. acs.org Such detailed mechanistic insights are achievable through the precise determination of transition state geometries and their corresponding energies.
Table 1: Representative Energy Barriers for Reactions of Fluorinated Ketones from Computational Studies
| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Fluorine Transfer | Cyclohexanone (B45756) Enamine + Me3NF+ | B3LYP/6-31G(d) | Not specified, but relative energies of transition states were calculated | acs.org |
| Benzyne Formation | 2-iodophenyl triflate + NaH | DFT | 8.1 | pku.edu.cn |
| Nucleophilic Substitution | NHC-CO2 adduct + Electrophile | B97-D/6-31G(d,p) | 28.9 | diva-portal.orgcore.ac.uk |
This table presents data from analogous systems to illustrate the types of energetic parameters obtained from quantum chemical calculations. Specific values for 2-fluorocycloheptane-1,3-dione would require dedicated computational studies.
Prediction of Regioselectivity and Stereoselectivity
Quantum chemical calculations are highly effective in predicting the regioselectivity and stereoselectivity of organic reactions. rsc.orgchemrxiv.orgmdpi.com By comparing the activation energies of competing reaction pathways leading to different isomers, a reliable prediction of the major product can be made. rsc.org
For 2-fluorocycloheptane-1,3-dione, which has multiple reactive sites, predicting the outcome of reactions is not trivial. For example, in an alkylation reaction, either the carbon between the two carbonyls or the oxygen atoms of the enol form could be alkylated. Quantum chemical calculations can help determine the relative energies of the transition states for C-alkylation versus O-alkylation, thus predicting the regiochemical outcome. mdpi.com
Similarly, in reactions that can form stereoisomers, such as the reduction of one of the carbonyl groups, computational methods can predict which diastereomer will be favored. This is achieved by modeling the approach of the reagent to the substrate and calculating the energies of the diastereomeric transition states. cas.cn The lower energy transition state corresponds to the major product. Distortion/interaction analysis, a computational technique, can further dissect the origins of stereoselectivity by evaluating the energetic contributions from the distortion of the reactants and the interactions between them in the transition state. rsc.org The development of machine learning models, sometimes trained on quantum chemical data, is also an emerging approach for predicting the regio- and stereoselectivity of complex reactions. chemrxiv.orgnih.gov
Conformational Analysis of Fluorinated Seven-Membered Rings
The seven-membered ring of cycloheptane (B1346806) is conformationally complex, existing as a dynamic equilibrium of several low-energy forms, primarily the twist-chair and chair conformations. researchgate.net The introduction of substituents, particularly fluorine, can significantly influence these conformational preferences. chim.itbeilstein-journals.orgresearchgate.net
Computational Studies on Ring Strain and Flexibility
Computational methods are essential for quantifying the ring strain and flexibility of cyclic systems. kcl.ac.ukias.ac.in For cycloheptane and its derivatives, calculations can determine the relative energies of different conformers and the energy barriers for their interconversion. researchgate.net Ring strain energy (RSE) can be calculated using isodesmic equations, which compare the energy of the cyclic molecule to that of analogous acyclic fragments. chemrxiv.org
Impact of Fluorine Substitution on Cycloheptane Conformations
Fluorine substitution can have a profound impact on the conformational landscape of cyclic molecules due to its unique stereoelectronic properties. beilstein-journals.orgresearchgate.netresearchgate.net The strong C-F bond dipole and the ability of the C-F σ* antibonding orbital to act as an electron acceptor can lead to stabilizing interactions that favor specific conformations. beilstein-journals.org
In fluorinated N-heterocycles, for example, the preference for an axial orientation of the fluorine atom has been observed and attributed to stabilizing electrostatic and hyperconjugative interactions. beilstein-journals.orgresearchgate.net For seven-membered rings like fluorinated azepanes, stereoselective monofluorination can significantly bias the conformational equilibrium, leading to one major conformation. researchgate.net This rigidifying effect is highly dependent on the position and stereochemistry of the fluorine atom and the presence of other functional groups. beilstein-journals.orgresearchgate.net
Table 2: Computationally Determined Conformational Preferences in Fluorinated Cyclic Systems
| Compound/System | Key Finding | Computational Method | Reference |
| Fluorinated Azepanes | Stereoselective monofluorination can bias the ring to one major conformation. | Not specified | researchgate.net |
| Fluoropiperidine | The axial conformer is preferred by ~5.0 kcal/mol over the equatorial conformer. | Not specified | beilstein-journals.org |
| α-Fluoroacetone | The barrier to rotation around the O=C-C-F dihedral angle is significantly higher than for α-chloroacetone. | Not specified | beilstein-journals.orgnih.gov |
| Cycloheptane | Twist-chair conformers are lower in energy than boat and chair conformations. | B3LYP, CCSD, etc. | researchgate.net |
This table highlights general trends observed in related fluorinated cyclic systems. Specific conformational energies for 2-fluorocycloheptane-1,3-dione would necessitate a dedicated study.
In Silico Approaches for Reaction Discovery and Optimization
Computational chemistry is increasingly being used not just to understand known reactions but also to discover new ones and to optimize reaction conditions. drugtargetreview.comresearchgate.netresearchgate.net These in silico approaches can screen large numbers of potential reactions, saving significant time and resources compared to purely experimental approaches.
For a molecule like 2-fluorocycloheptane-1,3-dione, in silico methods could be employed to explore its potential reactivity with a wide range of reagents. By computationally simulating reactions, it is possible to identify promising transformations that might not be immediately obvious. drugtargetreview.comresearchgate.net For example, the artificial force induced reaction (AFIR) method can be used to systematically explore reaction pathways between two or more molecules, leading to the discovery of novel cycloadditions or other complex transformations. drugtargetreview.comresearchgate.net This approach has been successfully used to discover a new method for the N-difluoroalkylative dearomatization of pyridines. researchgate.net
Once a promising reaction is identified, computational tools can be used to optimize the reaction conditions. acs.org For instance, by calculating the energy profiles for a reaction with different catalysts or solvent models, it is possible to predict which conditions will lead to the highest yield and selectivity. nih.govacs.org Machine learning algorithms, trained on experimental or computational data, are also becoming valuable tools for reaction optimization. acs.org These models can identify complex relationships between reaction parameters and outcomes, allowing for the rapid identification of optimal conditions.
Chemical Transformations and Derivatizations of 2 Fluorocycloheptane 1,3 Dione
Stereoselective Functionalization at C-2 and Adjacent Positions
The C-2 position of 2-Fluorocycloheptane-1,3-dione, bearing the fluorine atom, and the adjacent methylene (B1212753) carbons are key sites for stereoselective modifications. While extensive research has been conducted on the analogous 2-fluorocyclopentane-1,3-dione, direct studies on the cycloheptane (B1346806) derivative are less common. However, the principles of stereoselective functionalization can be extrapolated. Organocatalytic methods, for instance, have proven effective in the desymmetrization of similar prochiral cyclic diketones. These reactions often involve the enantioselective addition of nucleophiles to one of the carbonyl groups, thereby creating a chiral center. The steric and electronic environment of the seven-membered ring in 2-Fluorocycloheptane-1,3-dione would be expected to influence the diastereoselectivity of such transformations.
Ring-Opening and Ring-Closure Reactions of the Fluorinated Cycloheptane Moiety
The seven-membered ring of 2-Fluorocycloheptane-1,3-dione can undergo various ring-opening and ring-closure reactions, providing pathways to diverse molecular architectures. Ring-opening reactions can be initiated by nucleophilic attack, leading to the cleavage of a carbon-carbon bond within the cycloheptane ring. The presence of the fluorine atom and the dione (B5365651) functionality can influence the regioselectivity of such openings.
Conversely, ring-closing metathesis (RCM) represents a powerful strategy for the construction of the cycloheptene (B1346976) ring system, which could then be further elaborated to 2-Fluorocycloheptane-1,3-dione. RCM is a versatile method for forming cyclic alkenes from acyclic diene precursors and is tolerant of a wide range of functional groups. wikipedia.orgorganic-chemistry.org The efficiency of RCM in forming medium-sized rings like cycloheptenes makes it a viable approach for synthesizing precursors to the target molecule. wikipedia.org
Development of Chiral Fluorinated Synthons from 2-Fluorocycloheptane-1,3-dione
Chiral fluorinated building blocks are highly sought after in medicinal chemistry and materials science. enamine.net 2-Fluorocycloheptane-1,3-dione serves as a potential starting material for the generation of such synthons. Through stereoselective reduction of one or both carbonyl groups, or through enantioselective functionalization as described in section 6.1, chiral derivatives of the fluorinated cycloheptane can be accessed. For instance, enzymatic deracemization has been successfully applied to the synthesis of enantiomerically pure 2-fluorocycloheptan-1-ols, which are valuable chiral building blocks. arkat-usa.org These chiral alcohols can then be further transformed into other useful synthons.
Utilization in the Construction of Complex Organic Scaffolds
The functional group handles and the inherent chirality (upon derivatization) of 2-Fluorocycloheptane-1,3-dione make it a potentially useful starting point for the synthesis of more complex organic scaffolds. The development of diverse molecular scaffolds is a key objective in diversity-oriented synthesis, which aims to create libraries of structurally varied compounds for biological screening. cam.ac.uknih.gov The ability to perform selective transformations at multiple positions on the 2-Fluorocycloheptane-1,3-dione ring system allows for the introduction of various substituents and the construction of fused or spirocyclic systems. While specific examples detailing the use of 2-Fluorocycloheptane-1,3-dione in the synthesis of complex natural products are not yet prevalent in the literature, its potential as a versatile scaffold is evident. ugent.bersc.orgnih.govrroij.com
Future Perspectives in the Research of 2 Fluorocycloheptane 1,3 Dione Chemistry
Innovations in Catalytic Asymmetric Fluorination Methodologies
The development of methods for the enantioselective α-fluorination of β-dicarbonyl compounds, including cyclic 1,3-diones, is a cornerstone of modern organofluorine chemistry. mdpi.comnih.gov While early work laid the foundation, significant progress has been made in both organocatalysis and transition-metal catalysis, which will undoubtedly influence the future synthesis of chiral fluorinated cycloheptanones. nih.govacs.org
Early breakthroughs in catalytic asymmetric fluorination utilized transition metal enolates, which could be influenced by chiral ligands to create a rigid and predictable stereochemical environment. acs.org For instance, chiral palladium and copper complexes with ligands like BINAP and bis(oxazoline) were among the first systems explored for the enantioselective fluorination of β-ketoesters. nih.govacs.org A significant challenge has been extending these methods to a broader range of substrates with high enantioselectivity. acs.org
More recently, organocatalysis has emerged as a powerful and complementary strategy. researchgate.netresearchgate.net Chiral primary amines, particularly those derived from Cinchona alkaloids, have been successfully employed for the asymmetric α-fluorination of cyclic ketones. researchgate.net This approach often proceeds via an enamine activation mechanism. researchgate.net Similarly, chiral phosphoric acids have been used as anion phase-transfer catalysts, activating electrophilic fluorinating agents like Selectfluor® to achieve asymmetric fluorocyclization. google.com For β-dicarbonyl compounds, catalysts such as β,β-diaryl serine derivatives have shown high efficiency and enantioselectivity in reactions with Selectfluor®, an effect that can be enhanced by the addition of alkali metal carbonates. mdpi.com The combination of multiple catalytic cycles, for example using a chiral amine to form an enamine and a chiral phosphoric acid to activate the fluorinating agent, represents a sophisticated approach to creating complex stereocenters.
Future innovations will likely focus on developing more robust and versatile catalysts that can be applied to challenging substrates like seven-membered rings with high predictability and stereocontrol. The goal is to overcome existing limitations, such as substrate scope and the need for high catalyst loadings, to provide efficient access to specific enantiomers of compounds like 2-Fluorocycloheptane-1,3-dione. nih.gov
Table 1: Representative Catalytic Systems for Asymmetric α-Fluorination of 1,3-Dicarbonyl Compounds
| Catalyst Type | Example Catalyst/Ligand | Fluorinating Agent | Substrate Type | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Transition Metal | Pd-BINAP Complex | NFSI | β-Ketoester | High | nih.gov |
| Transition Metal | Cu-Bis(oxazoline) Complex | NFSI | β-Ketoester | Up to >80% | acs.org |
| Organocatalyst | Cinchona Alkaloid-based Primary Amine | NFSI | Cyclic Ketone | High | researchgate.net |
| Organocatalyst | β,β-Diaryl Serine Derivative | Selectfluor® | β-Diketone | Up to 99% | mdpi.com |
| Organocatalyst | Chiral Phosphoric Acid | Selectfluor® | Dihydropyran | High |
Design of Next-Generation Fluorinating Reagents
The advancement of fluorination chemistry is intrinsically linked to the development of new fluorinating reagents. chinesechemsoc.org While first-generation reagents like elemental fluorine (F₂) are highly reactive and hazardous, the field was revolutionized by the development of safer, bench-stable electrophilic reagents, particularly those with an N-F bond. worktribe.comresearchgate.net Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are now widely used due to their stability, selectivity, and ease of handling. mdpi.comworktribe.com
Despite their utility, current-generation reagents are not without drawbacks, including high molecular weight and poor atom economy. researchgate.net The future of fluorinating reagent design is focused on several key areas:
Enhanced Reactivity and Selectivity: There is a continuous search for new reagents with tunable reactivity that can fluorinate a wider range of substrates, including less activated C-H bonds, with high chemo-, regio-, and stereoselectivity. chinesechemsoc.org
"Green" and Sustainable Reagents: An increasing emphasis is being placed on developing more environmentally friendly reagents that reduce waste and avoid toxic byproducts. datainsightsmarket.com This includes designing recyclable reagents or those derived from more sustainable sources. chinesechemsoc.org
Chiral Fluorinating Agents: An alternative to using a chiral catalyst is to use a chiral fluorinating agent. researchgate.net Reagents based on chiral backbones, such as N-fluoro sultams derived from camphor (B46023) or chiral N-fluoroammonium salts of Cinchona alkaloids, have been developed to induce enantioselectivity directly. nih.govresearchgate.net Future work will aim to create more broadly applicable and highly selective chiral reagents.
Specialized Reagents: The development of reagents for specific, challenging transformations is a major goal. This includes reagents for late-stage fluorination, which is crucial for drug discovery, and agents for introducing fluorine into complex biological molecules. datainsightsmarket.com New hypervalent iodine-based electrophilic fluorinating reagents have also been reported as air- and moisture-stable alternatives. chinesechemsoc.org
The evolution of these reagents is critical for expanding the toolbox available to chemists for the synthesis of complex molecules like 2-Fluorocycloheptane-1,3-dione. chinesechemsoc.orgnature.com
Table 2: Evolution and Comparison of Electrophilic Fluorinating Reagents
| Generation/Type | Example Reagent(s) | Key Characteristics | Primary Application(s) |
|---|---|---|---|
| First Generation | F₂, CF₃OF, XeF₂ | Highly reactive, hazardous, often non-selective, require special handling. | Early fluorination studies, industrial processes. |
| Second Generation (N-F Reagents) | NFSI, Selectfluor® | Bench-stable solids, safer to handle, good selectivity for electron-rich centers. worktribe.com | Broad use in academic and industrial synthesis for electrophilic fluorination. mdpi.com |
| Next-Generation (Emerging) | Chiral N-Fluoro Sultams, Hypervalent Iodine Reagents, N-fluoro-N-arylsulfonamides. chinesechemsoc.orgresearchgate.net | Designed for higher selectivity, enantioselective fluorination, improved atom economy, or environmental compatibility. datainsightsmarket.com | Asymmetric synthesis, late-stage functionalization, green chemistry applications. |
Advancements in High-Throughput and Flow Chemistry for Synthesis
The methodologies used to perform chemical reactions are evolving, with flow chemistry and high-throughput screening emerging as powerful tools to accelerate discovery and improve safety in organofluorine synthesis. nih.gov These technologies are particularly well-suited to address long-standing challenges in fluorination chemistry. chemistryworld.comresearchgate.net
Flow chemistry, which involves performing reactions in continuous-flow microreactors, offers several advantages over traditional batch processing:
Enhanced Safety: Many fluorinating reagents, such as diethylaminosulfur trifluoride (DAST), are toxic or unstable. researchgate.netvapourtec.com Flow reactors contain the reaction in a small volume, minimizing risk and allowing for the safe handling of hazardous materials. researchgate.net
Precise Control: Microreactors enable precise control over reaction parameters like temperature, pressure, and reaction time, often leading to higher yields and selectivities. nih.gov
Scalability: Reactions developed on a micro-scale can often be scaled up more easily and predictably than batch reactions by running the system for longer or using multiple reactors in parallel. acs.org
On-Demand Synthesis: Flow systems can be used to generate reactive or unstable reagents, like certain trifluoromethylated anions, immediately before they are needed, which avoids the need to store hazardous materials and reduces waste. acs.org
Researchers have successfully applied flow chemistry to a variety of fluorination reactions, including deoxyfluorination with DAST, α-fluorination of carbonyls with Selectfluor®, and trifluoromethylation using Ruppert's reagent (TMSCF₃). researchgate.netvapourtec.com
High-throughput screening has also become indispensable, particularly for catalyst discovery. The development of an effective organocatalyst for the enantioselective α-fluorination of cyclic ketones was achieved through the high-throughput evaluation of a library of amine catalysts, overcoming a long-standing challenge in the field. researchgate.net Future progress in synthesizing 2-Fluorocycloheptane-1,3-dione and other complex fluorinated molecules will likely rely on the synergy of these advanced synthetic platforms.
Table 3: Advantages of Flow Chemistry in Fluorination Reactions
| Feature | Advantage in Fluorination Chemistry | Example Application |
|---|---|---|
| Improved Heat Transfer | Allows for precise temperature control of highly exothermic fluorination reactions. | Reactions using DAST or Selectfluor® at elevated temperatures. researchgate.netvapourtec.com |
| Small Reactor Volume | Enhances safety when using toxic or explosive reagents like fluorine gas or phosgene (B1210022) derivatives. acs.org | Handling of volatile and reactive fluorinating agents. researchgate.net |
| Gas-Liquid Reactions | Improves interfacial contact between gases and liquids, which is a challenge in batch reactions. rsc.org | Using fluorinated greenhouse gases as fluoroalkyl sources. rsc.org |
| Automation & Integration | Enables automated synthesis and in-line purification, leading to cleaner products with less manual workup. chemistryworld.com | Systems with integrated scavenger resins to remove excess reagents and byproducts. researchgate.netvapourtec.com |
Interdisciplinary Approaches in Organofluorine Chemistry Research
The complexity of modern chemical challenges, particularly in organofluorine chemistry, necessitates a move beyond isolated research efforts toward highly collaborative, interdisciplinary approaches. numberanalytics.comnumberanalytics.com The future development of synthetic methods for molecules like 2-Fluorocycloheptane-1,3-dione will be significantly enriched by the integration of expertise from diverse fields. elsevier.comnumberanalytics.com
Major research initiatives now bring together specialists in synthesis, biosynthesis, analytics, spectroscopy, and computational theory to tackle fundamental questions. fu-berlin.desfb1349.defu-berlin.de For example, the Collaborative Research Center (CRC) 1349 in Germany focuses on understanding and controlling "Fluorine-Specific Interactions," combining the efforts of multiple universities and research institutes. fu-berlin.desfb1349.de Similarly, the Canadian Centre for Research in Advanced Fluorine Technologies (C-CRAFT) unites teams with wide-ranging expertise to advance the field. ulethbridge.ca
These collaborations foster a synergistic research environment where:
Synthetic chemists develop new reactions and reagents to access novel fluorinated molecules. uzh.ch
Computational chemists use theoretical modeling to understand reaction mechanisms, predict the properties of new compounds, and guide the design of more effective catalysts. uni-heidelberg.de
Spectroscopists and analysts provide crucial experimental data to validate theoretical models and characterize new compounds and their interactions. fu-berlin.de
Medicinal chemists and chemical biologists evaluate the biological properties of new fluorinated molecules, providing vital feedback for the design of next-generation pharmaceuticals. uni-heidelberg.de
This integrated approach allows for a deeper understanding of the subtle effects of fluorine on molecular structure and reactivity. fu-berlin.de For the synthesis of 2-Fluorocycloheptane-1,3-dione, such an approach could enable the rational design of a catalyst based on computational predictions, followed by efficient synthetic screening, and detailed mechanistic investigation using advanced spectroscopic techniques. This holistic strategy is essential for charting new territory in the vast chemical space of organofluorine compounds. uzh.chuni-heidelberg.de
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
